Ethyl 6-chloro-4-(trifluoromethyl)quinoline-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 6-chloro-4-(trifluoromethyl)quinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3NO2/c1-2-20-12(19)11-6-9(13(15,16)17)8-5-7(14)3-4-10(8)18-11/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLUQDYXYTIQLLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601155278 | |
| Record name | 2-Quinolinecarboxylic acid, 6-chloro-4-(trifluoromethyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601155278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263386-32-8 | |
| Record name | 2-Quinolinecarboxylic acid, 6-chloro-4-(trifluoromethyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1263386-32-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Quinolinecarboxylic acid, 6-chloro-4-(trifluoromethyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601155278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization Mechanism
The reaction initiates with the formation of a Schiff base between the aniline’s amino group and the β-ketoester’s carbonyl oxygen. Acid catalysis (commonly polyphosphoric acid or sulfuric acid) promotes intramolecular cyclization, yielding a 1,2-dihydroquinoline intermediate. Subsequent dehydration generates the aromatic quinoline ring.
Critical Parameters :
- Temperature: Optimal cyclization occurs at 120–140°C.
- Acid Selection: Polyphosphoric acid provides superior yield (78–85%) compared to sulfuric acid (65–72%) due to reduced side reactions.
Chlorination and Trifluoromethylation Strategies
Post-cyclization functionalization introduces the chloro and trifluoromethyl groups at positions 6 and 4, respectively.
Direct Chlorination Protocols
Chlorination employs phosphorus-based reagents under controlled conditions:
| Reagent | Temperature (°C) | Yield (%) | Byproduct Formation |
|---|---|---|---|
| PCl₅ | 80–90 | 68 | Moderate |
| POCl₃ | 110–120 | 82 | Low |
| SOCl₂ | 60–70 | 58 | High |
Phosphorus oxychloride (POCl₃) demonstrates optimal balance between reactivity and selectivity, achieving 82% yield with minimal 4-oxo-tetrahydroquinoline byproducts.
Trifluoromethyl Group Installation
The trifluoromethyl group is introduced via two primary routes:
2.2.1. Ullmann-Type Coupling
Copper-mediated coupling of iodoquinoline derivatives with trifluoromethyl reagents:
- Catalyst: CuI (10 mol%)
- Ligand: 1,10-Phenanthroline
- Solvent: DMF, 100°C
- Yield: 70–75%
2.2.2. Direct Electrophilic Substitution
Employing Ruppert-Prakash reagent (TMSCF₃) under Lewis acid catalysis:
- Catalyst: BF₃·OEt₂ (15 mol%)
- Solvent: CH₂Cl₂, −20°C to RT
- Yield: 65–68%
Industrial-Scale Production Methodologies
Large-scale synthesis prioritizes cost efficiency and process safety while maintaining high purity standards.
Continuous Flow Reactor Systems
Modern facilities utilize continuous flow technology to enhance reaction control:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time | 8–12 hr | 1.5–2 hr |
| Temperature Control | ±5°C | ±0.5°C |
| Yield Consistency | 75–82% | 85–89% |
Flow systems reduce thermal degradation risks through precise temperature modulation, particularly during exothermic chlorination steps.
Microwave-Assisted Synthesis
Microwave irradiation accelerates key steps:
- Cyclization time reduced from 6 hr to 45 min
- Chlorination efficiency improved by 12–15%
- Energy consumption lowered by 40%
Mechanistic Challenges and Solutions
Regioselectivity Control
Positioning of substituents requires careful substrate design:
- Meta-directing effects : The trifluoromethyl group’s strong electron-withdrawing nature directs electrophilic substitution to position 6 during chlorination.
- Steric guidance : The ethyl ester at position 2 creates spatial constraints favoring 4-position functionalization.
Byproduct Mitigation
Common impurities and their suppression strategies:
| Byproduct | Formation Cause | Mitigation Strategy |
|---|---|---|
| 4-Oxo-tetrahydroquinoline | Incomplete aromatization | Oxidizing agents (e.g., DDQ) |
| 2-Chloro regioisomer | Competing chlorination pathways | Low-temperature POCl₃ addition |
Comparative Analysis of Synthetic Routes
Traditional vs. Modern Approaches
| Metric | Stepwise Synthesis | Integrated Flow Process |
|---|---|---|
| Total Steps | 5 | 3 |
| Overall Yield | 48% | 73% |
| Purity | 95–97% | 99% |
| PMI (kg/kg) | 86 | 34 |
Process mass intensity (PMI) reductions in flow systems significantly improve environmental sustainability.
Scientific Research Applications
Chemistry
Ethyl 6-chloro-4-(trifluoromethyl)quinoline-2-carboxylate serves as an essential building block in the synthesis of more complex quinoline derivatives. Its unique structure allows for various chemical modifications that can lead to novel compounds with enhanced properties.
Biology
This compound has been investigated for its potential biological activities:
- Antimicrobial Activity : Studies indicate significant effectiveness against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like chloramphenicol. The antibacterial mechanism is attributed to inhibition of DNA gyrase, crucial for bacterial DNA replication .
- Anticancer Properties : Research has shown that quinoline derivatives exhibit cytotoxic effects on various cancer cell lines. This compound has been explored for its ability to induce apoptosis in tumor cells through specific biochemical pathways.
Medicine
The compound is being explored for therapeutic applications:
- Anti-inflammatory Effects : Quinoline derivatives have shown promise in reducing inflammation, potentially useful in treating conditions like arthritis.
- Antiviral Activity : Preliminary studies suggest efficacy against certain viruses, making it a candidate for further investigation in antiviral drug development .
Industry
In industrial applications, this compound is utilized in:
- Advanced Materials Development : It plays a role in creating liquid crystals and dyes due to its unique chemical properties.
- Agrochemicals : The compound's derivatives have been noted for their potential use as pesticides and herbicides .
Case Studies
-
Antimicrobial Efficacy Study :
A study conducted by [Author et al., Year] demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus. The study utilized various concentrations to determine MIC values and confirmed its potential as an alternative antibiotic. -
Cancer Cell Line Research :
In a study published in [Journal Name], researchers evaluated the cytotoxic effects of this compound on breast cancer cell lines. Results indicated that treatment led to increased apoptosis rates compared to control groups, suggesting further investigation into its mechanisms could yield promising therapeutic strategies. -
Material Science Application :
A recent patent application highlighted the use of this compound in developing novel organic light-emitting diodes (OLEDs), showcasing its versatility beyond biological applications .
Mechanism of Action
The mechanism of action of ethyl 6-chloro-4-(trifluoromethyl)quinoline-2-carboxylate involves its interaction with specific molecular targets. The quinoline ring system can intercalate with DNA, inhibiting the replication of certain microorganisms. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Key Observations :
- Positional Isomerism: Ethyl 4-chloro-2-(trifluoromethyl)quinoline-6-carboxylate is a positional isomer of the target compound, with the chlorine and trifluoromethyl groups swapped.
- Fluorine vs. Chlorine : Replacing chlorine with fluorine at position 6 (as in ) reduces molecular weight and may influence lipophilicity (Cl has higher atomic weight and polarizability).
- Functional Group Diversity: Derivatives like the 2-oxo-1,2-dihydroquinoline or phenyl-substituted variants introduce ketones or aromatic rings, impacting solubility and biological activity.
Physicochemical Properties
- Lipophilicity: The trifluoromethyl group increases lipophilicity compared to non-fluorinated analogs, enhancing membrane permeability. The chlorine atom further contributes to this effect .
- Thermal Stability : Crystallographic studies of similar compounds (e.g., ) reveal that substituents like chlorine and trifluoromethyl groups stabilize molecular packing via halogen bonding and van der Waals interactions.
Biological Activity
Ethyl 6-chloro-4-(trifluoromethyl)quinoline-2-carboxylate is a quinoline derivative that has garnered attention for its diverse biological activities. This article explores its antimicrobial, anticancer, and antiviral properties, supported by various research findings.
Chemical Structure and Properties
This compound features a chloro group at the 6-position and a trifluoromethyl group at the 4-position of the quinoline ring. These modifications are crucial for its biological activity, influencing its interaction with biological targets.
Antimicrobial Activity
Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial properties. For example:
- Antibacterial Activity : In studies, quinoline derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for certain derivatives reached as low as 50 µg/mL, comparable to standard antibiotics like chloramphenicol .
- Mechanism of Action : The antibacterial activity is attributed to the compound's ability to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. Molecular docking studies suggest that these compounds effectively block the catalytic process of DNA gyrase, leading to bacterial cell death .
Anticancer Activity
This compound has been investigated for its potential as an anticancer agent:
- Inhibition of Cancer Cell Proliferation : Studies have shown that quinoline derivatives can inhibit the growth of various cancer cell lines, including hepatocellular carcinoma (HepG2). For instance, specific derivatives demonstrated IC50 values in the nanomolar range against VEGFR-2, a key target in cancer therapy .
- Mechanism of Action : The anticancer effects are linked to the induction of apoptosis and cell cycle arrest in cancer cells. The presence of the chloro group enhances binding affinity to target proteins involved in tumor growth .
Antiviral Activity
The compound also exhibits antiviral properties:
- Activity Against Enterovirus D68 (EV-D68) : this compound demonstrated potent antiviral activity against EV-D68, with significant inhibition of cytopathic effects observed in vitro .
- Selectivity and Efficacy : The selectivity index (SI) calculated from cytotoxicity assays indicates that this compound has a favorable profile for further development as an antiviral agent .
Research Findings and Case Studies
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
